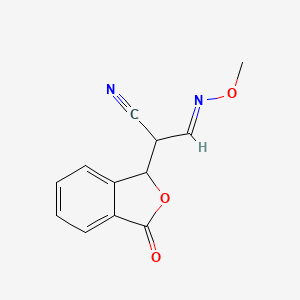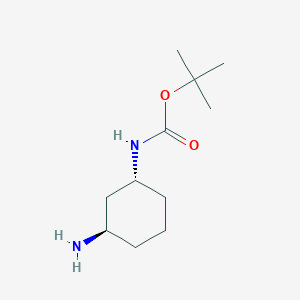![molecular formula C9H8N2O3S2 B2404326 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid CAS No. 890594-70-4](/img/structure/B2404326.png)
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is a useful research compound. Its molecular formula is C9H8N2O3S2 and its molecular weight is 256.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Hybrid Oxadiazole Scaffolds : A study by Nazir et al. (2018) described the synthesis of various oxadiazole scaffolds, including compounds similar to 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid. These compounds showed potential as urease inhibitors, indicating their relevance in therapeutic agent design (Nazir et al., 2018).
Corrosion Inhibition : Research by Ammal et al. (2018) explored oxadiazole derivatives as corrosion inhibitors. Their findings suggest that similar compounds to this compound could be effective in protecting metals from corrosion (Ammal et al., 2018).
Synthesis of Conjugated Oxadiazoles : Kudelko and Wróblowska (2014) synthesized derivatives of 1,3,4-oxadiazoles, including compounds structurally related to this compound. This research contributes to the understanding of the synthesis process and potential applications of these compounds (Kudelko & Wróblowska, 2014).
Pharmacological Applications : Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds, demonstrating their potential in antimicrobial applications. This suggests possible biomedical uses for similar compounds (Gul et al., 2017).
Potential in Photovoltaic Applications
- Low-Bandgap Polymer Construction : Zhu et al. (2015) introduced 1,3,4-oxadiazole into thieno[3,4-b]thiophene, leading to the construction of low-bandgap polymers. This work suggests that derivatives of this compound could be valuable in photovoltaic applications (Zhu et al., 2015).
Eigenschaften
IUPAC Name |
3-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c12-7(13)3-5-16-9-11-10-8(14-9)6-2-1-4-15-6/h1-2,4H,3,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXUSPKFMMUAQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[1,3-benzothiazol-2-yl-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]amino]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2404256.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2404257.png)

![1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2404261.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone](/img/structure/B2404262.png)

